1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium
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Overview
Description
1-Methyl-1-(8-oxobicyclo[321]oct-2-yl)pyrrolidinium is a unique organic compound with the molecular formula C13H22NO It is characterized by its bicyclic structure, which includes a pyrrolidinium ring fused to an oxobicyclo[321]octane moiety
Preparation Methods
The synthesis of 1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bicyclic core: The oxobicyclo[3.2.1]octane structure is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Introduction of the pyrrolidinium ring: The bicyclic core is then reacted with a suitable pyrrolidine derivative in the presence of a strong base to form the pyrrolidinium ring.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidinium ring using a methylating agent such as methyl iodide.
Chemical Reactions Analysis
1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bicyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Although its industrial applications are limited, it may be used in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium can be compared with other similar compounds, such as:
1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium: This compound has a piperidinium ring instead of a pyrrolidinium ring, which may result in different chemical and biological properties.
1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)azetidinium: The azetidinium ring in this compound introduces additional strain, potentially affecting its reactivity and stability.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the pyrrolidinium ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22NO+ |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C13H22NO/c1-14(8-2-3-9-14)12-7-5-10-4-6-11(12)13(10)15/h10-12H,2-9H2,1H3/q+1 |
InChI Key |
VLPNZOYKFIEKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)C2CCC3CCC2C3=O |
Origin of Product |
United States |
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